4-Methylthiophene-3-carbonitrile
Overview
Description
4-Methylthiophene-3-carbonitrile is a compound that features in various research studies due to its interesting chemical properties and potential applications. It is a derivative of thiophene, which is a sulfur heterocycle that resembles benzene with one of the CH groups replaced by sulfur. The methyl and carbonitrile groups on the thiophene ring influence its electronic properties, making it useful in various chemical reactions and applications, such as in the field of photovoltaics and heterocyclic chemistry.
Synthesis Analysis
The synthesis of derivatives of thiophene with carbonitrile substituents has been explored in the context of creating materials for photovoltaic cells. For instance, a series of regioregular bithiophene disubstituted with a carbonitrile group and a hexyl or hexyloxy chain has been synthesized to create polymers with a low band gap and enhanced absorption at longer wavelengths . These materials are designed to improve the efficiency of photovoltaic devices by optimizing the electron-donating and electron-withdrawing properties of the polythiophene backbone.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can significantly affect their physical and chemical properties. For example, in the compound 4-[2-(4-methylthiophenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile, the planarity of the benzo[b]pyran and phenyl rings and their relative orientation can influence the electronic properties of the molecule . The twist of the phenyl ring out of the plane can affect the conjugation and, consequently, the electronic transitions within the molecule.
Chemical Reactions Analysis
Thiophene derivatives with carbonitrile groups participate in various chemical reactions. The reaction of 2-aminothiophene-3-carbonitriles with heterocumulenes, for example, does not yield the expected thieno[2,3-d]pyrimidine derivatives but instead leads to substituted dithieno-[2',3':4,3][2',3':8,9]pyrimido[3,4-a]pyrimid-7-thiones . These reactions are influenced by the substituents on the thiophene ring and can lead to the formation of complex heterocyclic structures with potential applications in pharmaceuticals and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methylthiophene-3-carbonitrile derivatives are influenced by their molecular structure. For example, the introduction of carbonitrile groups can stabilize the LUMO and HOMO energy levels, which is beneficial for applications in organic electronics . The solubility, crystallinity, and thermal stability of these compounds can also be tailored by modifying the substituents on the thiophene ring, as demonstrated by the synthesis and analysis of various thiophene-based compounds . The electronic properties, such as absorption and fluorescence, are also affected by the solvent environment, as seen in the study of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile .
Scientific Research Applications
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- Application : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods : The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
- Results : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
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Field : Synthesis of Various 4-Alkoxy-5-Amino-3-Methylthiophene-2-Carbonitriles
- Application : 4-Methylthiophene-3-carbonitrile is used in the synthesis of various 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles .
- Methods : The synthesis involves a one-pot strategy and a similar pathway is used for the synthesis of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates using (1H-pyrrol-1-yl)allene .
- Results : The synthesis led to thiophenes in good to excellent yields .
Safety And Hazards
Future Directions
Thiophene-based analogs, including 4-Methylthiophene-3-carbonitrile, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
4-methylthiophene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NS/c1-5-3-8-4-6(5)2-7/h3-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMSUOPXSZFRTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502757 | |
Record name | 4-Methylthiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylthiophene-3-carbonitrile | |
CAS RN |
73229-39-7 | |
Record name | 4-Methylthiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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